3,4-Ethylenedioxythiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

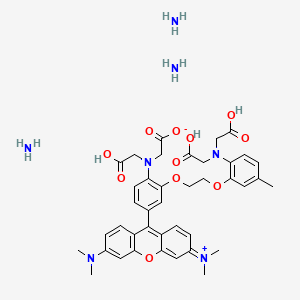

3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S. The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit . It is an electro-active conductive monomer with a thiol group that combines an electron donor and electron acceptor in a donor-acceptor-donor arrangement .

Synthesis Analysis

EDOT is often prepared from C4 precursors such as butanediol and butadiene via routes that produce the thiophene and dioxane rings in separate steps . A common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues with the following cyclization .Molecular Structure Analysis

The empirical formula of EDOT is C6H6O2S . The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit .Chemical Reactions Analysis

EDOT is converted into the conducting polymer PEDOT by oxidation. The mechanism for this conversion begins with the production of the radical cation [EDOT]+, which attacks a neutral EDOT molecule followed by deprotonation .Physical And Chemical Properties Analysis

EDOT is a colorless viscous liquid . It has a high stability, high conductivity (up to 400–600 S/cm), and high transparency . Its physical properties include a refractive index of n20/D 1.5765 (lit.), boiling point of 193°C (lit.), and density of 1.331 g/mL at 25°C (lit.) .作用機序

Safety and Hazards

将来の方向性

PEDOT, the polymer form of EDOT, has been widely used in various devices for energy conversion and storage, and bio-sensing due to its high electrical conductivity, low band gap, and outstanding environmental stability . Future research directions include acquiring high-quality PEDOT and exploring its applications in different flexible energy storage devices .

特性

CAS番号 |

126212-50-1 |

|---|---|

製品名 |

3,4-Ethylenedioxythiophene |

分子式 |

C10H15NSi |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。